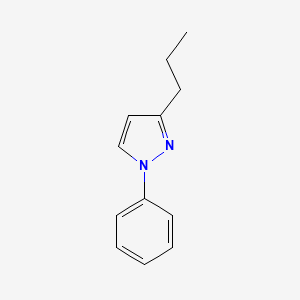
7-Chloro-6-methylquinoline
説明
7-Chloro-6-methylquinoline is a quinoline derivative . Quinoline is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms . It is utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of quinoline derivatives like 7-Chloro-6-methylquinoline often involves chemical modification of quinoline, which is a common approach used in drug discovery . This results in improved therapeutic effects and explains the wide occurrence of quinolones in bioactive natural products .Molecular Structure Analysis
The molecular formula of 7-Chloro-6-methylquinoline is C10H8ClN . The geometries of similar compounds have been optimized using density functional theory (DFT) with the 6-311G++ (d,p) basis sets . From the optimized geometry of the compounds, geometric parameters (bond lengths, bond angles, and torsion angles); vibrational analysis; chemical shifts; and electronic absorption of the isomer compounds have been computed and compared with the experimental result .Chemical Reactions Analysis
Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . This mechanism of action is likely to be relevant for 7-Chloro-6-methylquinoline as well.Physical And Chemical Properties Analysis
7-Chloro-6-methylquinoline is a colorless needle crystal . It is soluble in ethanol, ether, acetone, petroleum ether, benzene, toluene, and other organic solvents, but insoluble in water .科学的研究の応用
Photodegradation Studies
Research by Pinna & Pusino (2012) investigated the photodegradation of herbicides related to 7-Chloro-6-methylquinoline in aqueous solutions. They found that UV irradiation could degrade these compounds, with the reaction rate being influenced by the presence of dissolved organic carbon. This study highlights the potential environmental impact and degradation pathways of such chemicals (Pinna & Pusino, 2012).
Crystal Structure Analysis
Gotoh & Ishida (2020) analyzed the crystal structures of hydrogen-bonded co-crystals of 6-methylquinoline, a close relative of 7-Chloro-6-methylquinoline, with various acids. Their research contributes to understanding the molecular interactions and structural characteristics of quinoline derivatives (Gotoh & Ishida, 2020).
Synthesis Methods
Wlodarczyk et al. (2011) explored the synthesis of 6-bromo-2-chloro-4-methylquinoline, related to 7-Chloro-6-methylquinoline, through the Knorr synthesis method. This research is significant for the development of synthetic pathways for quinoline derivatives (Wlodarczyk et al., 2011).
Novel Compound Synthesis
Manoj & Prasad (2009) reported on the synthesis of novel substituted dibenzonaphthyridines starting from 4-Chloro-2-methylquinolines. Such studies are crucial for expanding the library of quinoline-based compounds with potential applications in various fields (Manoj & Prasad, 2009).
Quinoline Chemistry
Behforouz et al. (1998) focused on the chemistry of Quinoline-5,8-diones, providing insights into the synthesis and reaction mechanisms of these compounds. Such research enhances understanding of the chemical behavior of quinoline derivatives (Behforouz et al., 1998).
Antimicrobial Activity
Bawa et al. (2009) synthesized 2-chloro-6-methylquinoline hydrazone derivatives and evaluated their antimicrobial activity. This study demonstrates the potential biomedical applications of quinoline derivatives in combating bacterial infections (Bawa et al., 2009).
Safety And Hazards
将来の方向性
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . Therefore, the future directions of 7-Chloro-6-methylquinoline could involve further exploration of its potential applications in these areas.
特性
IUPAC Name |
7-chloro-6-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-5-8-3-2-4-12-10(8)6-9(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKVFICCIWHLGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80720299 | |
| Record name | 7-Chloro-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-6-methylquinoline | |
CAS RN |
78941-94-3 | |
| Record name | 7-Chloro-6-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78941-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




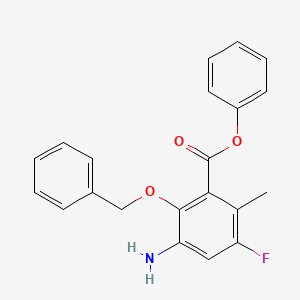
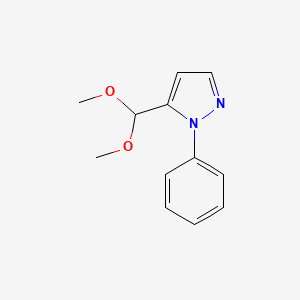
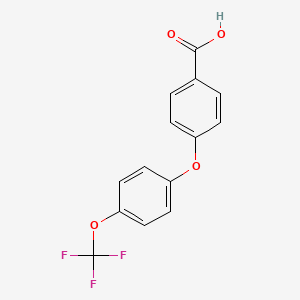
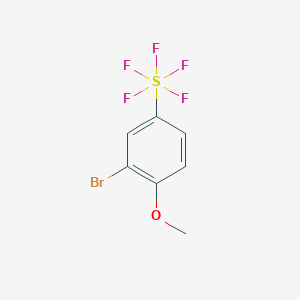
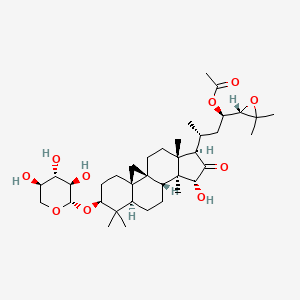
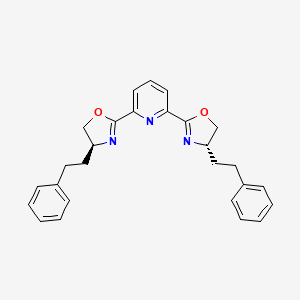
![(1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine](/img/structure/B1506732.png)



![methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B1506754.png)
![ethyl 4-[(1S)-1-amino-2,2,2-trifluoroethyl]benzoate](/img/structure/B1506757.png)
